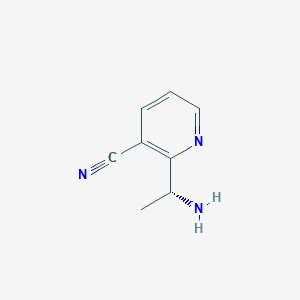
1,1'-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is a complex organic compound characterized by its unique structure, which includes a trichloroethane moiety linked to two anthracene-9,10-dione units via azanediyl bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) typically involves the reaction of 2,2,2-trichloroethane-1,1-diamine with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures. Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) can undergo various chemical reactions, including:
Oxidation: The anthracene-9,10-dione units can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthracene-9,10-dione units to anthracene derivatives.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the anthracene moiety.
Medicine: Studied for its potential anticancer properties.
Industry: Used in the development of organic electronic materials and dyes.
Mecanismo De Acción
The mechanism of action of 1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane moiety.
1,1,2-Trichloroethane: An organochloride solvent with similar structural features.
Uniqueness
1,1’-((2,2,2-Trichloroethane-1,1-diyl)bis(azanediyl))bis(anthracene-9,10-dione) is unique due to its dual anthracene-9,10-dione units linked by azanediyl bridges, which impart distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
89734-98-5 |
|---|---|
Fórmula molecular |
C30H17Cl3N2O4 |
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
1-[[2,2,2-trichloro-1-[(9,10-dioxoanthracen-1-yl)amino]ethyl]amino]anthracene-9,10-dione |
InChI |
InChI=1S/C30H17Cl3N2O4/c31-30(32,33)29(34-21-13-5-11-19-23(21)27(38)17-9-3-1-7-15(17)25(19)36)35-22-14-6-12-20-24(22)28(39)18-10-4-2-8-16(18)26(20)37/h1-14,29,34-35H |
Clave InChI |
PIAAVKAOXQUTBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(C(Cl)(Cl)Cl)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


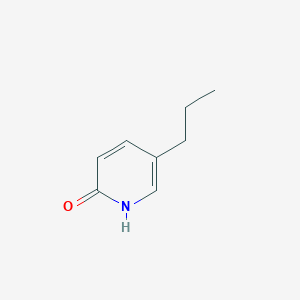
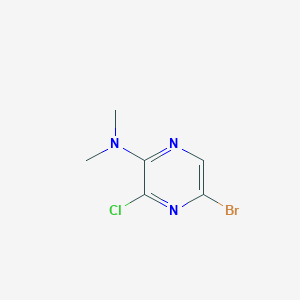
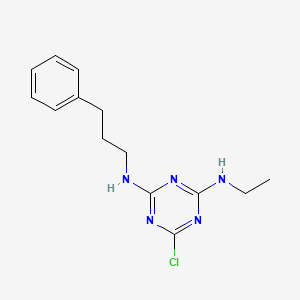
![6-Bromo-8-chloro-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13135552.png)
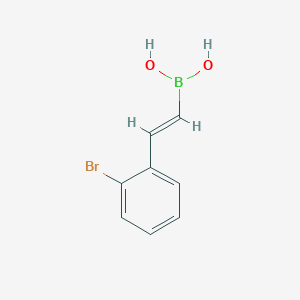
![Ethylbenzo[h]quinoline-2-carboxylate](/img/structure/B13135566.png)


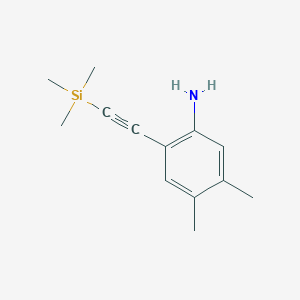

![Methyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13135583.png)
![7-Methyl-4-(4-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13135600.png)
![1,1,1-Trifluoro-3-[(4-nitrophenyl)sulfanyl]acetone](/img/structure/B13135610.png)
